2',3,4,4'-Tetramethoxychalcone
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Overview
Description
2’,3,4,4’-Tetramethoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are known for their diverse biological activities and are found in various plants. The structure of 2’,3,4,4’-Tetramethoxychalcone includes a central α,β-unsaturated carbonyl system, which is crucial for its biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3,4,4’-Tetramethoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3,4-dimethoxybenzaldehyde with 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 2’,3,4,4’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2’,3,4,4’-Tetramethoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often requiring acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated alcohols.
Scientific Research Applications
2’,3,4,4’-Tetramethoxychalcone has been studied for its various biological activities, including:
Antibacterial Activity: It has shown activity against bacteria such as E. coli and S.
Anticancer Properties: Research indicates potential anticancer activity through inhibition of the JAK/STAT signaling pathway.
Antioxidant and Anti-inflammatory: It exhibits antioxidant properties and can reduce inflammation, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2’,3,4,4’-Tetramethoxychalcone involves several molecular targets and pathways:
JAK/STAT Pathway Inhibition: It inhibits the phosphorylation of JAK2 and STAT5, which are crucial for cytokine signaling and are often constitutively activated in cancers.
Antioxidant Activity: The compound can scavenge free radicals and inhibit lipid peroxidation, contributing to its antioxidant effects.
Comparison with Similar Compounds
2’,3,4,4’-Tetramethoxychalcone can be compared with other chalcone derivatives such as:
2’-Hydroxy-3,4,4’,6’-Tetramethoxychalcone: This compound also exhibits antibacterial activity and can be isolated from Piper obliquum.
2’-Hydroxy-3,4-Dimethoxy-3’,4’-Dimethylchalcone: Known for its weak peroxyl scavenging properties and inhibition of enzymatic lipid peroxidation.
The uniqueness of 2’,3,4,4’-Tetramethoxychalcone lies in its specific substitution pattern, which influences its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-14-7-8-15(18(12-14)23-3)16(20)9-5-13-6-10-17(22-2)19(11-13)24-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVLLUWABVOODQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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